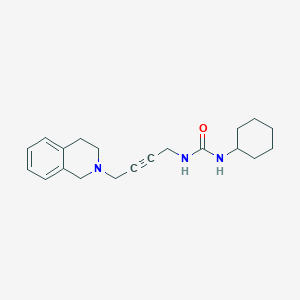
1-cyclohexyl-3-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-cyclohexyl-3-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)urea is a chemical compound that has gained significant interest in scientific research due to its potential therapeutic applications. This compound is a selective inhibitor of protein kinase C theta (PKCθ), which is a key enzyme involved in the activation of T cells.
Scientific Research Applications
Facile Synthesis and Antimicrobial Activity
Compounds structurally related to "1-cyclohexyl-3-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)urea" have been synthesized through reactions involving cyclohexanone and various reagents, showcasing methods to produce tetrahydroquinoline derivatives with potential antimicrobial activities. This synthesis pathway highlights the compound's potential application in creating biologically active molecules (Elkholy & Morsy, 2006).
Novel Synthetic Methodology for Alkaloid Skeletons
Research on methodologies for constructing 3,4-dihydroisoquinolinone skeletons, key structures in isoquinoline alkaloids, underscores the importance of this compound class in synthesizing natural product analogues. These methods provide a foundation for developing synthetic routes to complex alkaloids, which are of significant interest in drug discovery and development (Mujde, Özcan, & Balcı, 2011).
Enantioselective Synthesis of Tetrahydroquinolines
The application of chiral sulfinamidourea derivatives in catalyzing enantioselective Povarov reactions for synthesizing chiral tetrahydroisoquinolines demonstrates the compound's potential in asymmetric synthesis. Such reactions are crucial for producing enantiomerically pure compounds, which are vital in pharmaceutical research (Xu, Zhang, & Jacobsen, 2014).
Biginelli-Type Synthesis for Heterocycles
Investigations into Biginelli-type reactions involving ureas highlight the compound's role in generating diverse heterocyclic structures, such as dihydropyrimidinones. These compounds are key intermediates in pharmaceuticals, demonstrating the broader applicability of this chemical class in medicinal chemistry (Kolosov, Kulyk, Al-Ogaili, & Orlov, 2015).
Complexation and Gel Formation
Research on quinoline urea derivatives' ability to form complexes with silver(I) ions and their behavior as gelators in mixed solvents illustrates the compound's potential applications in material science, particularly in the formation of supramolecular structures. Such properties are crucial for developing new materials with specific optical or catalytic functions (Braga et al., 2013).
properties
IUPAC Name |
1-cyclohexyl-3-[4-(3,4-dihydro-1H-isoquinolin-2-yl)but-2-ynyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O/c24-20(22-19-10-2-1-3-11-19)21-13-6-7-14-23-15-12-17-8-4-5-9-18(17)16-23/h4-5,8-9,19H,1-3,10-16H2,(H2,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTKXOEOKCUXICG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)NCC#CCN2CCC3=CC=CC=C3C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-cyclohexyl-3-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

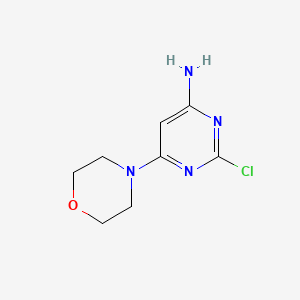
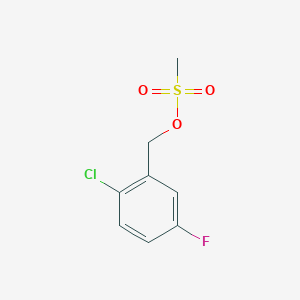
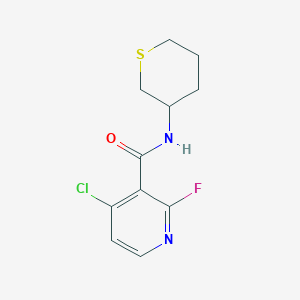
![2-[3-(Dimethylamino)piperidin-1-yl]-5-fluoro-N-methylpyrimidin-4-amine](/img/structure/B2844370.png)
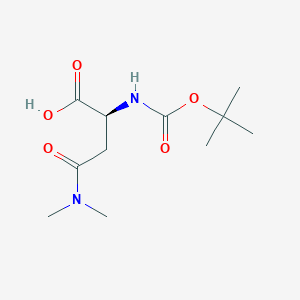
![4-cyano-N-(6-ethoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2844374.png)
![N-[1-[3-(4-Fluorophenoxy)propyl]-5-methylpyrazol-3-yl]-4-[(prop-2-enoylamino)methyl]benzamide](/img/structure/B2844375.png)
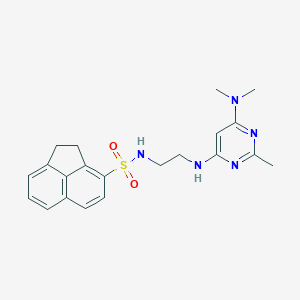
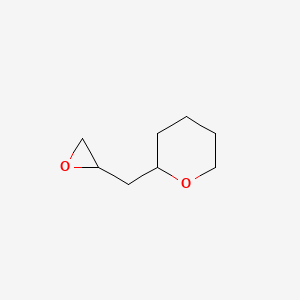
![(E)-N-[2-(3-Chloropyrazolo[1,5-a]pyrimidin-6-yl)ethyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2844380.png)
![Propan-2-yl 2-[4-(chloromethyl)-1,3-thiazol-2-yl]acetate](/img/structure/B2844381.png)
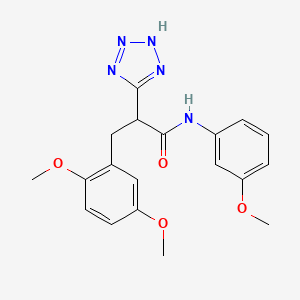
![7-[(E)-But-2-enyl]-3,9-dimethyl-1-prop-2-enyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2844383.png)
![N-(3,5-difluorobenzyl)-3-[(4-ethoxyphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B2844384.png)